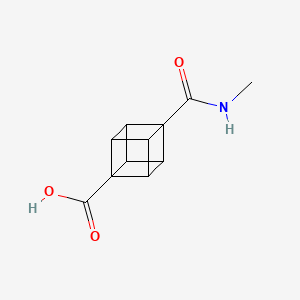
(2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid is a complex organic compound characterized by its unique cubane structure Cubane, a polycyclic hydrocarbon, is notable for its cubic geometry, which imparts significant strain and unique chemical properties to its derivatives
Applications De Recherche Scientifique
(2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid has several scientific research applications:
Chemistry: Its unique structure makes it a valuable model compound for studying strain and reactivity in polycyclic systems.
Biology: The compound’s derivatives can be used in the design of novel biomolecules with potential therapeutic applications.
Medicine: Its potential as a scaffold for drug development is being explored, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid typically involves multiple steps starting from simpler cubane derivatives One common approach is the functionalization of cubane through selective substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The cubane core can undergo substitution reactions, where functional groups are replaced by others, often using halogenation or nitration reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the cubane core, leading to a wide range of derivatives.
Mécanisme D'action
The mechanism by which (2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cubane core provides a rigid framework that can enhance binding affinity and specificity. The methylcarbamoyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cubane derivatives such as cubane-1-carboxylic acid and cubane-1,4-dicarboxylic acid. These compounds share the cubane core but differ in the nature and position of their functional groups.
Uniqueness
What sets (2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid apart is the combination of its methylcarbamoyl and carboxylic acid groups, which confer unique reactivity and potential applications. Its rigid cubane structure also imparts significant strain, making it a valuable compound for studying the effects of strain on chemical reactivity and stability.
Propriétés
IUPAC Name |
4-(methylcarbamoyl)cubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-8(13)10-2-5-3(10)7-4(10)6(2)11(5,7)9(14)15/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAIGITURYNGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12C3C4C1C5C2C3C45C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609589.png)
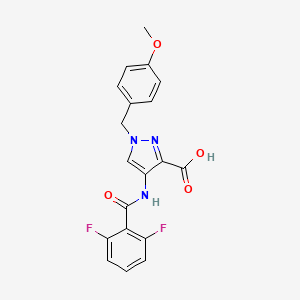
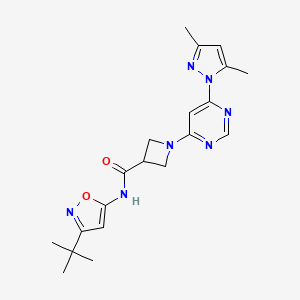
![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2609594.png)
![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2609596.png)
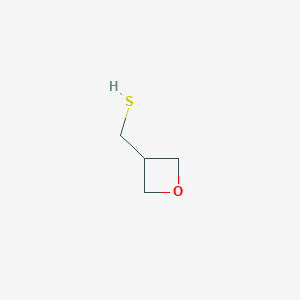
![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)
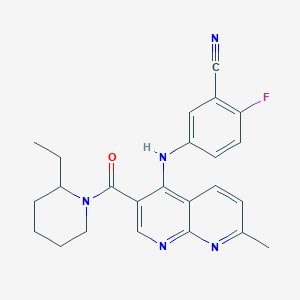
![4-(diethylamino)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2609600.png)
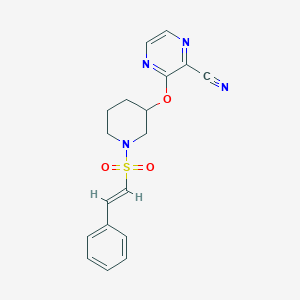
![5-(azepan-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2609603.png)
![2-Methyl-5-{4-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine](/img/structure/B2609604.png)
![methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2609607.png)
